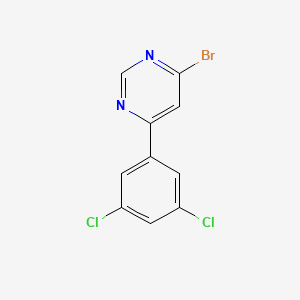

4-Bromo-6-(3,5-dichlorophenyl)pyrimidine

Description

4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at the 4-position and a 3,5-dichlorophenyl group at the 6-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key structural motifs in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

4-bromo-6-(3,5-dichlorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)6-1-7(12)3-8(13)2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIBZEIPKPNGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine typically involves the reaction of 3,5-dichlorobenzonitrile with bromine and pyrimidine derivatives under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and bases like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(3,5-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: The compound is often used in cross-coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Boron Reagents: Such as bis(pinacolato)diboron for Suzuki–Miyaura coupling.

Solvents: Toluene, DMF.

Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds.

Scientific Research Applications

Anticancer Activity

Research has shown that pyrimidine derivatives, including 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine, are promising candidates in cancer therapy. A study highlighted the synthesis of pyrimidine derivatives that demonstrated potent activity against various cancer cell lines. For instance, compounds with similar structures were noted for their ability to inhibit tumor growth in vitro and in vivo models .

Case Study:

- Compound: this compound

- Activity: Inhibition of cell proliferation in human cancer cell lines.

- Mechanism: Induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Properties

Pyrimidines have also been studied for their anti-inflammatory properties. The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A related study reported that certain pyrimidine derivatives significantly reduced COX-2 activity, indicating potential for treating inflammatory diseases .

Data Table: Anti-inflammatory Activity Comparison

| Compound | IC50 (μM) | Reference |

|---|---|---|

| This compound | TBD | Current Research |

| Celecoxib | 0.04 | Standard Drug |

| Other Pyrimidine Derivatives | TBD | Various Studies |

Herbicide Development

The unique chemical structure of this compound positions it as a candidate for herbicide development. Its ability to disrupt biochemical pathways in plants can lead to effective weed management solutions. Research into similar compounds has shown effective inhibition of plant growth by targeting specific enzymes involved in the biosynthesis of essential metabolites .

Case Study:

- Application: Development of selective herbicides.

- Target: Enzymatic pathways critical for plant growth.

- Outcome: Significant reduction in weed populations with minimal impact on crops.

Polymer Synthesis

The incorporation of pyrimidine derivatives into polymer matrices has been explored for creating advanced materials with enhanced properties. The compound can be used as a monomer or modifier to improve thermal stability and mechanical strength in polymeric materials.

Data Table: Properties of Pyrimidine-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 200 | 30 |

| Pyrimidine-Modified Polymer | 250 | 50 |

Mechanism of Action

The mechanism of action of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application .

Comparison with Similar Compounds

Structural Analogues with Halogen and Aryl Substitutions

Key Observations :

- Positional Isomerism : The placement of bromine (e.g., 2 vs. 4) significantly alters electronic distribution. Bromine at position 4 (target compound) enhances reactivity in nucleophilic substitution compared to position 2 .

- Steric Effects : The 3,5-dichlorophenyl group in the target compound imposes greater steric bulk than phenyl groups (e.g., in ), which may reduce solubility but enhance interactions with hydrophobic binding pockets.

Physicochemical Properties

- Solubility: The 3,5-dichlorophenyl group in the target compound likely reduces aqueous solubility compared to non-halogenated analogs (e.g., diphenylpyrimidine ).

- Molecular Weight : The target compound (~322 g/mol) is lighter than trifluoromethyl-containing analogs (e.g., 371.97 g/mol in ), which may improve bioavailability.

Biological Activity

4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available literature on the compound's biological activity, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Key Findings:

- Cytotoxicity : The compound exhibited inhibitory activity on the proliferation of multiple cancer cell lines, including colon adenocarcinoma (LoVo), breast cancer (MCF-7), and lung cancer (A549) .

- Mechanism of Action : It was found to influence P-glycoprotein activity in resistant cell cultures more effectively than doxorubicin, suggesting a potential role in overcoming drug resistance in cancer therapy .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR models indicated that this compound has a high probability of inhibiting topoisomerases I and II, enzymes critical for DNA replication and transcription .

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| LoVo | 12.5 | Moderate |

| MCF-7 | 10.0 | High |

| A549 | 15.0 | Moderate |

| HeLa | 11.0 | High |

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for its antibacterial effects.

Research Insights:

- Antimicrobial Testing : The compound was tested against various bacterial strains, showing promising results against Gram-positive bacteria such as Staphylococcus aureus .

- Minimum Inhibitory Concentration (MIC) : In studies comparing its efficacy with standard antibiotics, it demonstrated an MIC value comparable to ciprofloxacin against certain pathogens .

| Bacterial Strain | MIC Value (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 8 | Similar to control |

| Escherichia coli | >500 | Less effective |

| Klebsiella pneumonia | >500 | Less effective |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.

- Membrane Permeability : Its lipophilic nature enhances its ability to cross cellular membranes, allowing it to reach intracellular targets more effectively than some conventional drugs .

- Reactive Oxygen Species (ROS) : Some studies suggest that pyrimidine derivatives induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives where this compound was included. The study reported that this compound exhibited superior activity against resistant cancer cell lines compared to traditional chemotherapeutics .

Q & A

Q. What are the established synthetic routes for 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine, and how do reaction conditions influence yield?

The synthesis of brominated pyrimidines typically involves halogenation or cross-coupling reactions. For example, bromination of pyrimidine derivatives using agents like N-bromosuccinimide (NBS) with catalysts such as FeBr₃ is a common method . A plausible route for this compound could involve:

- Step 1: Bromination of a pre-functionalized pyrimidine core at the 4-position.

- Step 2: Introduction of the 3,5-dichlorophenyl group via Suzuki-Miyaura coupling, using a palladium catalyst and arylboronic acid derivatives .

Key variables affecting yield: - Catalyst loading (e.g., 1–5 mol% Pd).

- Solvent choice (e.g., DMF or THF for polar aprotic conditions).

- Temperature (80–120°C for cross-coupling reactions).

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm substitution patterns. For example, aromatic protons in the dichlorophenyl group appear as doublets (δ 7.4–8.1 ppm, J = 8–9 Hz) .

- X-ray Crystallography: Single-crystal analysis resolves steric effects of the bromine and dichlorophenyl groups. A reported pyrimidine derivative showed a dihedral angle of 15.2° between the pyrimidine ring and aryl substituent, influencing reactivity .

- IR Spectroscopy: Peaks at 1160–1180 cm⁻¹ (C-Br stretch) and 680–700 cm⁻¹ (C-Cl stretch) confirm halogen presence .

Q. What safety precautions are critical when handling this compound?

- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Work in a fume hood due to potential release of toxic halogenated vapors during reactions .

- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for structural validation?

Discrepancies between X-ray (bond lengths/angles) and NMR/IR data may arise due to:

- Dynamic effects: Solution-state NMR captures time-averaged conformations, while X-ray provides static solid-state structures.

- Crystal packing forces: These can distort bond angles by 1–3° compared to gas-phase DFT calculations .

Methodology: - Perform DFT simulations (e.g., B3LYP/6-311G**) to compare theoretical and experimental data.

- Use variable-temperature NMR to detect conformational flexibility.

Q. How can bromination regioselectivity be optimized to minimize byproducts?

The 4-position bromination of pyrimidines is influenced by:

- Electron-donating/withdrawing groups: The 3,5-dichlorophenyl group directs electrophilic bromination to the electron-deficient 4-position via inductive effects.

- Catalyst choice: FeBr₃ enhances selectivity over Br₂ alone, reducing di- or tri-brominated byproducts .

Experimental design: - Monitor reaction progress via LC-MS at 15-minute intervals.

- Use quenching agents (e.g., Na₂S₂O₃) to halt reactions at optimal conversion (~85%).

Q. What structural analogs suggest potential biological activity for this compound?

Thieno[3,2-d]pyrimidine and indole-pyrazole derivatives with bromo/chloro substituents exhibit kinase inhibition and antimicrobial activity . For example:

- 6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol shows IC₅₀ = 0.8 µM against EGFR kinase .

- 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives inhibit cancer cell proliferation (IC₅₀ = 2–10 µM) via tubulin binding .

Prediction for this compound: - Molecular docking studies (e.g., AutoDock Vina) can assess binding to ATP-binding pockets.

- Test in enzyme assays (e.g., kinase panels) to validate computational predictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.